molecular formula C12H21FN2O2 B13913925 tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13913925
M. Wt: 244.31 g/mol
InChI Key: WAGXKXDDIIXGOM-DOLQZWNJSA-N
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Description

tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the amino and fluoro groups, and the final tert-butyl esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]-8-carboxylate

Uniqueness

tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate stands out due to the presence of the fluoro group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new drugs and studying fluorine’s effects in medicinal chemistry.

Properties

Molecular Formula

C12H21FN2O2

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-7-4-5-9(15)10(13)8(14)6-7/h7-10H,4-6,14H2,1-3H3/t7-,8-,9+,10-/m1/s1

InChI Key

WAGXKXDDIIXGOM-DOLQZWNJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H]([C@@H](C2)N)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(C2)N)F

Origin of Product

United States

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